4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel-
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Overview
Description
4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is used in organic synthesis as a starting material and intermediate . This compound is also known by other names such as (1R,6S)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid .
Preparation Methods
The synthesis of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- involves several steps. One common method is the esterification of 4-cyclohexene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- has several scientific research applications:
Chemistry: It is used as a starting material and intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- can be compared with other similar compounds such as:
trans-1,2-Cyclohexanedicarboxylic acid: This compound has a similar structure but differs in the configuration of the cyclohexene ring.
cis-4-Cyclohexene-1,2-dicarboxylic acid, 1-methyl ester: This isomer has a different spatial arrangement of the ester and carboxylic acid groups.
The uniqueness of 4-cyclohexene-1,2-dicarboxylic acid, 1-methyl ester, (1r,2r)-rel- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(1R,6R)-6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLMIDEMAPSGH-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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